molecular formula C10H11I2NO2 B14373214 N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide CAS No. 90468-81-8

N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide

Cat. No.: B14373214
CAS No.: 90468-81-8
M. Wt: 431.01 g/mol
InChI Key: DKLFOTCIVFBSDR-UHFFFAOYSA-N
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Description

N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by the presence of iodine atoms and a hydroxy group attached to a phenyl ring, making it a valuable molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide typically involves multi-step processes. One common method includes the iodination of a precursor compound followed by acylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodophenyl acetic acid derivatives, while reduction could produce hydroxyethyl derivatives .

Scientific Research Applications

N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its therapeutic properties, particularly in thyroid-related disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The hydroxy and iodine groups play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. This compound can modulate the activity of thyroid hormones, making it relevant in the treatment of thyroid disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide is unique due to its specific iodine and hydroxy group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .

Properties

CAS No.

90468-81-8

Molecular Formula

C10H11I2NO2

Molecular Weight

431.01 g/mol

IUPAC Name

N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]acetamide

InChI

InChI=1S/C10H11I2NO2/c1-6(14)13-3-2-7-4-8(11)10(15)9(12)5-7/h4-5,15H,2-3H2,1H3,(H,13,14)

InChI Key

DKLFOTCIVFBSDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C(=C1)I)O)I

Origin of Product

United States

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